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Executive Summary

INCB054828, also known as pemigatinib (brand name Pemazyre®), is a potent and selective
inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This
document provides a comprehensive overview of the mechanism of action of pemigatinib in
cholangiocarcinoma (CCA), a malignancy of the bile ducts. Specifically, it details the molecular
interactions, downstream signaling consequences, and clinical efficacy of pemigatinib in
patients with CCA harboring FGFR2 gene fusions or rearrangements. This guide is intended for
researchers, scientists, and drug development professionals seeking a detailed understanding
of this targeted therapy.

Introduction to Cholangiocarcinoma and the Role of
FGFR Signaling

Cholangiocarcinoma is an aggressive and often fatal cancer with limited treatment options in
the advanced setting.[1][2] A subset of intrahepatic cholangiocarcinoma (iCCA), accounting for
approximately 10-15% of cases, is characterized by genetic alterations in the fibroblast growth
factor receptor 2 (FGFR2) gene, most commonly gene fusions.[1][3] These genetic aberrations
lead to the constitutive activation of the FGFR2 signaling pathway, which drives key oncogenic
processes such as cell proliferation, survival, and angiogenesis.[1][3][4]
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The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon binding to
fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of
downstream signaling events.[4] Key downstream pathways activated by FGFRs include the
RAS/MAPK, PI3K/AKT, and PLCy pathways, all of which are critical for cell growth and survival.
[4] In cholangiocarcinoma with FGFR2 fusions, the fusion partner protein forces ligand-
independent dimerization and constitutive activation of the FGFR2 kinase domain, leading to
uncontrolled tumor growth.[4][5]

INCB054828 (Pemigatinib): A Selective FGFR
Inhibitor

Pemigatinib is a small molecule, ATP-competitive inhibitor that potently and selectively targets
FGFR1, 2, and 3.[6][7][8] By binding to the ATP-binding pocket of the FGFR kinase domain,
pemigatinib prevents receptor autophosphorylation and subsequent activation of downstream
signaling pathways.[4] This targeted inhibition effectively blocks the oncogenic signaling driven
by aberrant FGFR activation in cholangiocarcinoma cells harboring FGFR2 fusions.[4]

Biochemical and Cellular Potency

Preclinical studies have demonstrated the high potency and selectivity of pemigatinib for
FGFRs.

Target IC50 (nM) Reference(s)
FGFR1 0.4 [4106][71(8]
FGFR2 04-05 [41[6][71[8]
FGFR3 1.0-1.2 [41[6][71[8]
FGFR4 30 [41[71[8]
VEGFR2 (KDR) 182 [6]

c-Kit 266 [6]

In cellular assays, pemigatinib has been shown to inhibit the growth of cholangiocarcinoma cell
lines with FGFR2 fusions at low nanomolar concentrations.
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Cell Line/Model IC50/GI50 (nM) Note Reference(s)

PDC-DUC18828
(Patient-Derived Cell 4 FGFR2 fusion-positive  [9]
Line)

PDO-DUC18828

(Patient-Derived 2 FGFR2 fusion-positive  [9]
Organoid)
SSP25 (ICC cell line) >400 FGFR wildtype [9]

Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway in Cholangiocarcinoma

The following diagram illustrates the canonical FGFR signaling pathway and the point of
intervention by pemigatinib.
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Caption: FGFR2 signaling pathway in cholangiocarcinoma and inhibition by pemigatinib.
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Experimental Workflow for Assessing Pemigatinib
Activity

The following diagram outlines a typical preclinical workflow to evaluate the efficacy of an

FGFR inhibitor like pemigatinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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